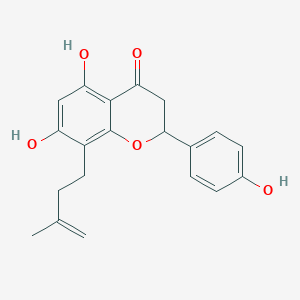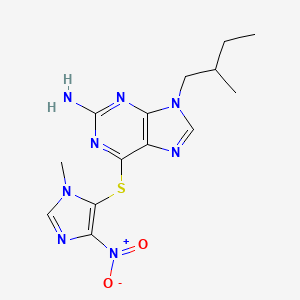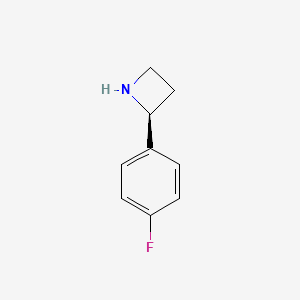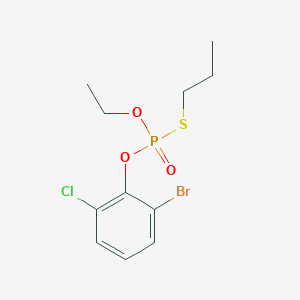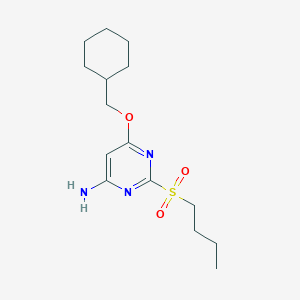
Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a phenyl group, a chloro group, and an ethyl ester group, making it a valuable intermediate in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Major Products:
Substitution: Derivatives with various functional groups replacing the chloro group.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the ester group.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Ethyl 1H-pyrazole-4-carboxylate: Lacks the chloro and phenyl groups, making it less versatile in certain reactions.
4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group, affecting its reactivity and applications.
1-Phenyl-1H-pyrazole-3-carboxylate: Lacks the chloro group, which can influence its chemical behavior.
Uniqueness: Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the chloro and phenyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive molecules .
Propiedades
Fórmula molecular |
C12H11ClN2O2 |
|---|---|
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
ethyl 4-chloro-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-10(13)8-15(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clave InChI |
RGKTVZFNZXHULU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


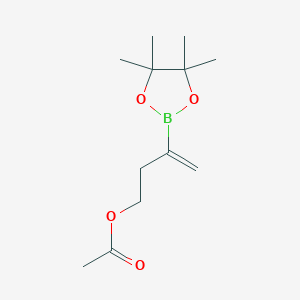
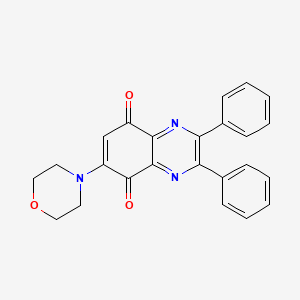
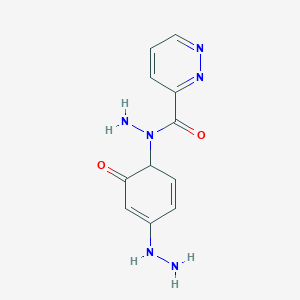

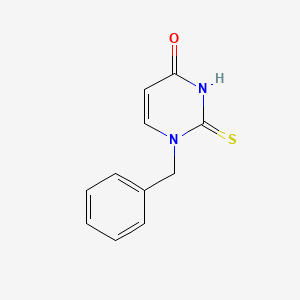

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
